molecular formula C15H8F6O B1274386 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde CAS No. 602307-22-2

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

Cat. No. B1274386
CAS RN: 602307-22-2
M. Wt: 318.21 g/mol
InChI Key: BKHTWWULTHMEDG-UHFFFAOYSA-N
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Description

“4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is a chemical compound with the molecular formula C15H8F6O . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” consists of a benzaldehyde group attached to a phenyl ring substituted with two trifluoromethyl groups .


Physical And Chemical Properties Analysis

“4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is a yellow to brown solid with a molecular weight of 318.22 . It should be stored at 2-8°C .

Scientific Research Applications

Antimicrobial Agent Development

This compound has been utilized in the synthesis of novel pyrazole derivatives, which exhibit potent growth inhibition of drug-resistant bacteria such as MRSA . These derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating their strong potential as antimicrobial agents.

Pharmaceutical Drug Synthesis

The trifluoromethyl group-containing drugs have been reviewed, and this compound is noted for its role in the synthesis of FDA-approved drugs . Its presence in drug molecules can significantly affect pharmacological activities due to the unique properties imparted by the trifluoromethyl group.

Organic Synthesis of Porphyrins

In organic chemistry, “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is used in the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins . These porphyrins have applications in materials science and catalysis due to their unique electronic and structural properties.

Intermediate for Antinausea Medication

This compound serves as an important intermediate in the synthesis of antinausea drugs like aprepitant, rolapitant, and fosaprepitant . These medications are NK-1 receptor antagonists used widely to prevent chemotherapy-induced nausea and vomiting.

Catalyst Design

The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in promoting organic transformations and is a ubiquitous feature in H-bond catalysts . This highlights the compound’s significance in facilitating various chemical reactions.

Derivatization Reagent in Analytical Chemistry

It has been employed as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . This application underscores its utility in enhancing analytical methods for biological molecule detection.

Safety and Hazards

This compound is considered hazardous and should be handled with care. Safety measures include avoiding inhalation and contact with skin or eyes, and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTWWULTHMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397550
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

CAS RN

602307-22-2
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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